IDE-IN-1 vs. ML345: Superior In Vitro Potency for IDE Inhibition
IDE-IN-1 (6bK) exhibits approximately 3.8-fold greater potency in inhibiting IDE compared to the small-molecule probe ML345, as measured by IC50 values in complementary biochemical assays. IDE-IN-1 inhibits IDE with an IC50 of 50 nM [1], while ML345 demonstrates an IC50 of 188 nM against IDE [2]. This potency differential is critical for applications requiring maximal target engagement at lower compound concentrations.
| Evidence Dimension | Inhibitory Potency (IC50) against Insulin-Degrading Enzyme |
|---|---|
| Target Compound Data | 50 nM |
| Comparator Or Baseline | ML345: 188 nM |
| Quantified Difference | IDE-IN-1 is 3.76-fold more potent than ML345 |
| Conditions | Biochemical IDE activity assays using fluorogenic substrate or insulin degradation detection |
Why This Matters
Higher potency enables lower working concentrations, reducing potential off-target effects and compound consumption in long-term studies.
- [1] Maianti JP, McFedries A, Foda ZH, Kleiner RE, Du XQ, Leissring MA, Tang WJ, Charron MJ, Seeliger MA, Saghatelian A, Liu DR. Anti-diabetic activity of insulin-degrading enzyme inhibitors mediated by multiple hormones. Nature. 2014 Jul 3;511(7507):94-8. View Source
- [2] NIH Molecular Libraries Program. ML345: A Small-Molecule Inhibitor of the Insulin-Degrading Enzyme (IDE). Probe Reports from the NIH Molecular Libraries Program. Bethesda (MD): National Center for Biotechnology Information (US); 2010-. View Source
